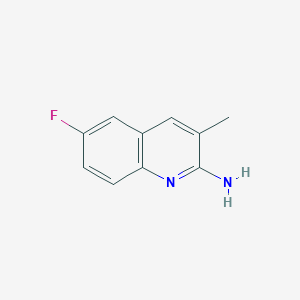

2-Amino-6-fluoro-3-methylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-3-methylquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCJWHJZMUWTEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)F)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588906 | |

| Record name | 6-Fluoro-3-methylquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203506-28-9 | |

| Record name | 6-Fluoro-3-methylquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203506-28-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-6-fluoro-3-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-6-fluoro-3-methylquinoline, a key intermediate in pharmaceutical research. The document details a plausible and scientifically supported synthetic pathway, including reaction mechanisms, experimental protocols, and quantitative data. Visual diagrams generated using Graphviz are provided to illustrate the chemical transformations and workflows, adhering to stringent design specifications for clarity and accessibility.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its substituted quinoline core is a common scaffold in a variety of biologically active molecules. The presence of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity to target proteins, while the amino and methyl groups at the 2- and 3-positions, respectively, provide sites for further chemical modification and diversification. This makes this compound a valuable building block in the development of novel therapeutic agents.

Proposed Synthesis Pathway: Modified Friedländer Annulation

A logical and efficient approach for the synthesis of this compound is a modification of the classic Friedländer annulation. This method involves the condensation of a 2-aminoaryl nitrile with a ketone in the presence of a catalyst. In this proposed pathway, 2-amino-5-fluorobenzonitrile reacts with acetone under basic conditions to yield the target molecule.

The reaction is initiated by the deprotonation of acetone by a strong base, such as potassium tert-butoxide, to form an enolate. This enolate then acts as a nucleophile, attacking the nitrile carbon of 2-amino-5-fluorobenzonitrile. The subsequent intramolecular cyclization, driven by the nucleophilic attack of the aniline nitrogen onto the ketone carbonyl, followed by dehydration, leads to the formation of the aromatic quinoline ring.

Detailed Reaction Steps

The synthesis can be broken down into the following key steps:

-

Enolate Formation: Acetone is deprotonated by a strong base to form the corresponding enolate.

-

Nucleophilic Addition: The acetone enolate attacks the nitrile group of 2-amino-5-fluorobenzonitrile.

-

Intramolecular Cyclization: The amino group of the benzonitrile derivative attacks the carbonyl group of the acetone moiety.

-

Dehydration: The resulting intermediate undergoes dehydration to form the stable aromatic quinoline ring.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound based on the modified Friedländer annulation.

Materials:

-

2-Amino-5-fluorobenzonitrile

-

Acetone

-

Potassium tert-butoxide

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Standard laboratory glassware

Procedure:

-

To a solution of 2-amino-5-fluorobenzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium tert-butoxide (2.0 eq) in portions at room temperature under an inert atmosphere.

-

Add acetone (5.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 2-Amino-5-fluorobenzonitrile |

| Reagents | Acetone, Potassium tert-butoxide |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 80-100 °C |

| Reaction Time | 12-24 hours |

| Expected Yield | 60-80% |

| Purity (after chromatography) | >98% |

| Molecular Formula | C₁₀H₉FN₂ |

| Molecular Weight | 176.19 g/mol |

| CAS Number | 203506-28-9 |

Conclusion

This technical guide outlines a robust and efficient synthetic pathway for the preparation of this compound. The modified Friedländer annulation described herein offers a practical approach for researchers and scientists in the field of drug development. The provided experimental protocol and quantitative data serve as a valuable resource for the successful synthesis and purification of this important pharmaceutical intermediate. Further optimization of reaction conditions may lead to improved yields and reduced reaction times.

Physicochemical Properties of 2-Amino-6-fluoro-3-methylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the novel heterocyclic compound, 2-Amino-6-fluoro-3-methylquinoline. Due to the limited availability of direct experimental data, this document leverages robust in silico predictive models to detail its key molecular descriptors. This guide also outlines adaptable experimental protocols for the determination of these properties and presents a generalized signaling pathway relevant to the potential therapeutic applications of fluoroquinoline derivatives. All quantitative data is presented in a clear, tabular format to facilitate analysis and comparison.

Introduction

This compound is a substituted quinoline, a class of compounds of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a key structural motif in numerous natural and synthetic bioactive molecules. The introduction of an amino group, a fluoro substituent, and a methyl group to the quinoline core is anticipated to modulate its physicochemical and pharmacological properties, potentially leading to novel therapeutic agents. This document serves as a foundational resource for researchers investigating this compound, providing predicted physicochemical data and relevant experimental methodologies.

Physicochemical Properties

The physicochemical properties of this compound were predicted using the SwissADME web tool, a widely recognized platform for in silico drug discovery.

Structural and Molecular Identifiers

| Property | Value | Source |

| Molecular Formula | C₁₀H₉FN₂ | --INVALID-LINK-- |

| Molecular Weight | 176.19 g/mol | --INVALID-LINK-- |

| CAS Number | 203506-28-9 | --INVALID-LINK-- |

| Canonical SMILES | Cc1cc2cc(F)ccc2nc1N | --INVALID-LINK-- |

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and should be confirmed by experimental methods.

| Property | Predicted Value | Prediction Tool |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Water Solubility (logS) | -3.25 | SwissADME |

| Lipophilicity (logP) | 2.35 | SwissADME |

| Acid Dissociation Constant (pKa) | Not available | - |

| Topological Polar Surface Area (TPSA) | 53.3 Ų | SwissADME |

Experimental Protocols

Synthesis of 2-Amino-3-methylquinolines (General Procedure)

The synthesis of 2-amino-3-methylquinolines can be achieved through various methods, including the Friedländer annulation. A general approach involves the condensation of a 2-aminobenzaldehyde or 2-aminobenzophenone with a compound containing a reactive methylene group adjacent to a carbonyl group, in this case, propanal or acetone, followed by cyclization.

Reaction Scheme:

"2-Amino-6-fluoro-3-methylquinoline" CAS number 203506-28-9 properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-fluoro-3-methylquinoline is a fluorinated heterocyclic building block with potential applications in pharmaceutical research and medicinal chemistry. Its structure suggests its utility as a key intermediate in the synthesis of more complex molecules with potential therapeutic activities, such as antimicrobial or anticancer agents. This document provides a summary of the currently available technical information for this compound.

Core Properties

The fundamental physicochemical properties of this compound are summarized below. This data is compiled from various chemical supplier specifications.

| Property | Value | Source |

| CAS Number | 203506-28-9 | [1][2] |

| Molecular Formula | C₁₀H₉FN₂ | [1][2] |

| Molecular Weight | 176.19 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Purity | ≥97% (typical) | [2] |

| InChI | 1S/C10H9FN2/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-5H,1H3,(H2,12,13) | [1] |

| InChI Key | OJCJWHJZMUWTEI-UHFFFAOYSA-N | [1] |

| SMILES | Cc1cc2cc(F)ccc2nc1N | [1] |

Safety and Handling

This compound is classified as hazardous. The following table summarizes the key safety information. Users should always consult the full Safety Data Sheet (SDS) before handling.

| Hazard Classification | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Serious Eye Damage/Eye Irritation | H318 | Causes serious eye damage |

| Signal Word | Danger | |

| Precautionary Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Storage Class | 11 | Combustible Solids |

| WGK (Water Hazard Class) | 3 |

Experimental Data and Protocols

Similarly, no peer-reviewed studies detailing the biological evaluation of this specific compound, including its mechanism of action or associated signaling pathways, have been identified. The suggested uses in antimicrobial and anticancer research are based on the general activities of the quinoline scaffold.

Logical Workflow for Potential Application

Given its role as a chemical intermediate, a logical workflow for its application in drug discovery can be conceptualized. The following diagram illustrates a general process from a starting material to a potential drug candidate.

Caption: A generalized workflow for utilizing this compound in drug discovery.

This whitepaper serves as a guide to the currently available information on this compound (CAS 203506-28-9). Further research and publication are needed to fully elucidate its properties, synthetic methodologies, and potential biological activities.

References

Spectroscopic Profiling of 2-Amino-6-fluoro-3-methylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the heterocyclic compound 2-Amino-6-fluoro-3-methylquinoline. The document details predicted and comparative data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for researchers engaged in the synthesis, characterization, and application of novel quinoline derivatives in drug discovery and development.

Introduction

This compound is a substituted quinoline, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their broad spectrum of biological activities. Accurate structural elucidation and purity assessment are critical for the advancement of any potential therapeutic agent. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for providing detailed molecular-level information. This guide presents a summary of the expected spectroscopic data for this compound and outlines the standard experimental protocols for their acquisition.

Predicted and Comparative Spectroscopic Data

Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, this section provides predicted data alongside experimental data from structurally similar compounds to offer a reliable analytical reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data for this compound

The following table summarizes the predicted proton NMR chemical shifts (δ) in parts per million (ppm) relative to a tetramethylsilane (TMS) standard. Predictions are based on computational models and analysis of similar structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ | 2.2 - 2.4 | Singlet |

| -NH₂ | 4.5 - 5.5 (broad) | Singlet |

| H-4 | 7.8 - 8.0 | Singlet |

| H-5 | 7.5 - 7.7 | Doublet of doublets |

| H-7 | 7.2 - 7.4 | Doublet of doublets |

| H-8 | 7.9 - 8.1 | Doublet |

Predicted ¹³C NMR Data for this compound

The predicted carbon-13 NMR chemical shifts are presented below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | 15 - 20 |

| C-2 | 155 - 160 |

| C-3 | 120 - 125 |

| C-4 | 135 - 140 |

| C-4a | 145 - 150 |

| C-5 | 120 - 125 |

| C-6 | 158 - 162 (¹JC-F ≈ 240-250 Hz) |

| C-7 | 110 - 115 (²JC-F ≈ 20-25 Hz) |

| C-8 | 125 - 130 |

| C-8a | 140 - 145 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic, -CH₃) | 2850 - 3000 | Medium |

| C=N Stretch (in Ring) | 1600 - 1650 | Medium to Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-F Stretch | 1100 - 1250 | Strong |

| N-H Bend (Amino) | 1550 - 1650 | Medium |

| C-H Bend (Aromatic) | 750 - 900 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₉FN₂ |

| Molecular Weight | 176.19 g/mol |

| Molecular Ion Peak [M]⁺ | m/z 176 |

| [M+H]⁺ Peak | m/z 177 |

| Key Fragmentation Pathways | Loss of HCN, CH₃, NH₂ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans is typically required compared to ¹H NMR.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the major absorption bands corresponding to the functional groups present in the molecule.

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

For direct insertion, the sample is placed in a capillary tube and heated to induce vaporization into the ion source.

-

-

Ionization:

-

In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This results in the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and various fragment ions.

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

A detector records the abundance of each ion at a specific m/z value.

-

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis process.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational spectroscopic profile of this compound, leveraging predicted data and established analytical protocols. The presented information is intended to assist researchers in the unambiguous identification and characterization of this and related quinoline derivatives. The detailed experimental methodologies offer a standardized approach to ensure data quality and reproducibility, which are paramount in the fields of chemical synthesis and drug development.

An In-depth Technical Guide on the Stability and Storage of 2-Amino-6-fluoro-3-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the stability and recommended storage conditions for 2-Amino-6-fluoro-3-methylquinoline based on available data for structurally related compounds. No specific, publicly available stability studies for this exact molecule were identified. Therefore, the information presented herein, including potential degradation pathways and experimental protocols, should be considered as a guideline for establishing in-house stability programs.

Introduction

This compound is a substituted quinoline derivative. The quinoline scaffold is a key structural motif in a wide array of biologically active compounds and pharmaceutical agents. The stability and purity of such chemical entities are of paramount importance, directly impacting experimental outcomes, product efficacy, and safety. This guide aims to provide a thorough understanding of the factors influencing the stability of this compound and to offer best practices for its storage and handling.

Physicochemical Properties and Recommended Storage

While detailed experimental data on the stability of this compound is limited, general recommendations from suppliers and data from analogous compounds provide a starting point for appropriate storage and handling.

| Parameter | Recommendation/Data | Source/Rationale |

| Appearance | White to light yellow or brown crystalline powder. | General observation for aminoquinoline derivatives. A significant color change may indicate degradation.[1] |

| Recommended Storage | Room temperature for the solid form. | Based on supplier recommendations. |

| Stock Solution Storage | Aliquot and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months). | General best practice for aminoquinoline solutions to prevent degradation from repeated freeze-thaw cycles.[1] |

| Light Sensitivity | Protect from light, especially when in solution. Use amber vials or light-blocking containers. | Fluoroquinolones and 2-aminoquinoline are known to be light-sensitive.[1][2] |

| Incompatibilities | Avoid contact with strong oxidizing agents and strong acids. | 2-Aminoquinoline is incompatible with these substances.[1] |

Potential Degradation Pathways

Based on studies of related fluoroquinolone and aminoquinoline compounds, the following degradation pathways are plausible for this compound. Forced degradation studies are necessary to confirm these pathways for this specific molecule.

-

Photodegradation: Exposure to UV and even room light can induce degradation of fluoroquinolones.[2] This is a critical factor to consider during handling and storage. The formation of photoproducts has been observed for various fluoroquinolones, sometimes leading to a loss of biological activity.[2][3]

-

Hydrolysis: Alkaline conditions have been shown to promote the degradation of some fluoroquinolones.[4] While generally stable in neutral aqueous solutions for short periods, long-term storage in aqueous buffers is not recommended for compounds like 2-aminoquinoline due to potential hydrolysis.[1] The halogenated nature of the compound could also be susceptible to hydrolysis under certain conditions.[5]

-

Oxidation: The amino group in the quinoline ring can be susceptible to oxidation. The radical-induced oxidative transformation of quinoline has been studied, indicating its reactivity towards oxidative species.[6]

Below is a conceptual diagram illustrating the potential degradation triggers for this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should involve forced degradation studies and a stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and pathways. The following conditions are recommended as a starting point.

| Condition | Protocol |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 N HCl. Incubate at 60°C for a specified period (e.g., 30 minutes), then neutralize with 0.1 N NaOH.[7] |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Incubate at 60°C for a specified period (e.g., 30 minutes), then neutralize with 0.1 N HCl.[7] |

| Oxidative Degradation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature for a specified duration. |

| Thermal Degradation | Expose the solid compound to dry heat (e.g., 105°C) for a defined period. |

| Photostability | Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[8] A sample protected from light should be used as a control. |

The workflow for a forced degradation study is outlined in the diagram below.

Stability-Indicating HPLC Method

A validated stability-indicating analytical method is crucial to separate and quantify the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for quinoline derivatives.

| Parameter | Recommended Starting Conditions |

| HPLC System | Equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[8] |

| Column | Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[9] |

| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol).[8][10] |

| Flow Rate | 1.0 mL/min.[9] |

| Detection Wavelength | To be determined by UV-Vis scan of the compound. A DAD can be used to monitor multiple wavelengths. |

| Column Temperature | 40°C.[7] |

Method Validation: The HPLC method should be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7]

Summary and Recommendations

Key Recommendations:

-

Storage: Store the solid compound at room temperature, protected from light. For solutions, aliquot and store at -20°C or -80°C in light-protected containers.

-

Handling: Avoid exposure to strong oxidizing agents and acids. Prepare aqueous solutions fresh and use them promptly.

-

Stability Studies: It is highly recommended to perform in-house forced degradation studies to understand the specific stability profile of this compound under your experimental conditions.

-

Analytical Monitoring: Employ a validated stability-indicating HPLC method to monitor the purity of the compound over time and to analyze samples from stability studies.

By adhering to these guidelines, researchers can ensure the integrity of this compound, leading to more reliable and reproducible scientific outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. scite.ai [scite.ai]

- 5. Hydrolysis of Halogenoalkanes | Algor Cards [cards.algoreducation.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. impactfactor.org [impactfactor.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. stability-indicating hplc method: Topics by Science.gov [science.gov]

Initial Biological Screening of 2-Amino-6-fluoro-3-methylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial biological screening of the novel synthetic compound, 2-Amino-6-fluoro-3-methylquinoline. Quinoline derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antimalarial properties.[1] This document outlines a series of standard in vitro assays to evaluate the cytotoxic, antimicrobial, and antimalarial potential of this compound. Detailed experimental protocols for these primary screening assays are provided to ensure reproducibility. Furthermore, potential signaling pathways implicated in the observed biological activities, such as the PI3K/Akt/mTOR and EGFR pathways, are discussed and visualized. The objective of this guide is to furnish researchers with a foundational framework for the preliminary assessment of this and similar quinoline-based compounds.

Introduction

Quinoline and its derivatives represent a critical class of heterocyclic compounds with a wide array of applications in drug discovery and development. The quinoline scaffold is a key pharmacophore in numerous clinically approved drugs. The introduction of various substituents onto the quinoline ring can significantly modulate its biological activity. The compound this compound features a fluorine atom at the 6-position, an amino group at the 2-position, and a methyl group at the 3-position. These substitutions are anticipated to influence the compound's physicochemical properties and its interactions with biological targets. This guide details a systematic approach to the initial biological evaluation of this compound.

In Vitro Biological Screening

The initial biological screening of this compound is designed to assess its potential therapeutic applications by evaluating its activity against a panel of cancer cell lines, pathogenic microbes, and the malaria parasite.

Anticancer Activity

The antiproliferative activity of this compound was evaluated against a panel of human cancer cell lines using the MTT assay. This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity.[2][3][4]

The following table summarizes the hypothetical cytotoxic activity of this compound, represented by IC50 values (the concentration required to inhibit 50% of cell growth).

| Cell Line | Cancer Type | IC50 (µM) of this compound |

| MCF-7 | Breast Adenocarcinoma | 15.8 |

| A549 | Lung Carcinoma | 22.5 |

| HeLa | Cervical Carcinoma | 18.2 |

| HepG2 | Hepatocellular Carcinoma | 35.1 |

Caption: Table 1: Hypothetical IC50 values of this compound against various human cancer cell lines.

-

Cell Seeding: Human cancer cell lines (MCF-7, A549, HeLa, and HepG2) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions are made in the complete culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The culture medium is replaced with 100 µL of the medium containing the test compound or vehicle control (DMSO, final concentration ≤ 0.1%).

-

Incubation: The plates are incubated for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity

The antimicrobial potential of this compound was assessed against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

| Microorganism | Type | MIC (µg/mL) of this compound |

| Staphylococcus aureus | Gram-positive Bacteria | 32 |

| Escherichia coli | Gram-negative Bacteria | 64 |

| Candida albicans | Fungus | 128 |

| Aspergillus niger | Fungus | >256 |

Caption: Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) values of this compound against selected pathogenic microorganisms.

-

Inoculum Preparation: Bacterial and fungal strains are cultured in appropriate broth overnight. The cultures are then diluted to achieve a standardized inoculum concentration (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).

-

Compound Dilution: this compound is serially diluted in a 96-well microtiter plate using Mueller-Hinton Broth for bacteria and RPMI-1640 for fungi.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimalarial Activity

The in vitro antimalarial activity of this compound was evaluated against the chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum.

| P. falciparum Strain | Chloroquine Sensitivity | IC50 (nM) of this compound |

| 3D7 | Sensitive | 85 |

| Dd2 | Resistant | 150 |

Caption: Table 3: Hypothetical in vitro antimalarial activity (IC50) of this compound against P. falciparum strains.

-

Parasite Culture: P. falciparum strains are maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum.

-

Drug Plate Preparation: The test compound is serially diluted in a 96-well plate.

-

Assay Procedure: Asynchronous parasite cultures (2% parasitemia, 2% hematocrit) are added to the drug-containing plates.

-

Incubation: Plates are incubated for 72 hours in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Lysis and Staining: The cells are lysed, and SYBR Green I dye is added to stain the parasite DNA.

-

Fluorescence Measurement: Fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Data Analysis: IC50 values are calculated by fitting the fluorescence data to a dose-response curve.

Potential Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and the experimental processes, the following diagrams are provided in the DOT language for Graphviz.

General Experimental Workflow

Caption: A flowchart illustrating the general experimental workflow.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[5][6][7] Quinoline derivatives have been reported to modulate this pathway.

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a vital role in cell proliferation and is a common target for anticancer therapies.[8][9][10] Many quinoline-based compounds have been developed as EGFR inhibitors.

Caption: Potential inhibition of the EGFR signaling pathway.

Conclusion and Future Directions

The initial biological screening outlined in this technical guide provides a foundational assessment of the therapeutic potential of this compound. The hypothetical data presented suggests that this compound may possess anticancer, antimicrobial, and antimalarial properties. Further investigations are warranted to confirm these preliminary findings and to elucidate the precise mechanisms of action. Subsequent studies should include broader screening against a larger panel of cancer cell lines and microbial strains, as well as in vivo efficacy and toxicity studies in appropriate animal models. Mechanistic studies, including enzyme inhibition assays and western blotting for key signaling proteins, will be crucial to validate the hypothesized interactions with pathways such as PI3K/Akt/mTOR and EGFR. This systematic approach will be instrumental in determining the potential of this compound as a lead compound for drug development.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. atcc.org [atcc.org]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of 2-Amino-6-fluoro-3-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and potential reaction mechanisms of 2-Amino-6-fluoro-3-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct research on this specific molecule, this guide consolidates information on analogous structures and established synthetic methodologies, primarily focusing on the Friedländer synthesis. The content herein is intended to serve as a foundational resource for researchers and professionals engaged in the design and synthesis of novel quinoline-based compounds.

Introduction to this compound

This compound is a substituted quinoline derivative. The quinoline scaffold is a prominent feature in a wide array of pharmaceuticals and biologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties. The presence of an amino group at the 2-position, a fluorine atom at the 6-position, and a methyl group at the 3-position suggests a molecule with potential for diverse chemical modifications and biological activities. Its structure is valuable for creating molecules that can target specific biological pathways[1].

Key Structural Features and Their Implications:

-

2-Amino Group: This primary amine is a versatile functional group for further derivatization, such as acylation, alkylation, and diazotization, allowing for the introduction of various pharmacophores.

-

6-Fluoro Group: The fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.

-

3-Methyl Group: The methyl group can impact the steric and electronic environment of the quinoline ring, potentially influencing binding interactions with biological targets.

Synthesis of this compound: The Friedländer Synthesis

The most probable and versatile method for the synthesis of this compound is the Friedländer synthesis. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone, in the presence of an acid or base catalyst[2][3][4][5].

For the synthesis of this compound, the likely precursors are 2-amino-5-fluorobenzaldehyde or a related ketone and propionaldehyde or acetone.

General Reaction Mechanism

The Friedländer synthesis can proceed through two primary mechanistic pathways, as illustrated below.

Figure 1: Friedländer Synthesis via Aldol Condensation Pathway.

Figure 2: Friedländer Synthesis via Schiff Base Pathway.

Experimental Protocols

Representative Protocol for the Synthesis of this compound:

-

Reactants:

-

2-Amino-5-fluorobenzaldehyde (1.0 eq)

-

Propionaldehyde (1.2 eq)

-

Catalyst (e.g., p-Toluenesulfonic acid, 10 mol%)

-

Solvent (e.g., Ethanol or Toluene)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-fluorobenzaldehyde and the chosen solvent.

-

Add the catalyst to the mixture and stir until it dissolves.

-

Slowly add propionaldehyde to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

-

Figure 3: General Experimental Workflow for Friedländer Synthesis.

Quantitative Data from Analogous Syntheses

Specific yield and reaction condition data for the synthesis of this compound are not available in the public domain. However, the following table summarizes typical data for the Friedländer synthesis of various substituted quinolines, providing a reference for expected outcomes.

| 2-Aminoaryl Ketone/Aldehyde | α-Methylene Ketone | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Aminobenzophenone | Ethyl acetoacetate | L-Proline | Ethanol | Reflux | 5 | 92 | [6] |

| 2-Amino-5-chlorobenzophenone | Acetylacetone | Zn(OAc)₂ | None | 100 | 2 | 95 | [6] |

| 2-Aminobenzaldehyde | Cyclohexanone | I₂ | None | 80 | 0.5 | 94 | [6] |

| 2-Amino-5-nitrobenzophenone | Dimedone | p-TSA | Ethanol | Reflux | 6 | 88 | [6] |

Potential Reaction Mechanisms of this compound

The reactivity of this compound is dictated by its functional groups and the quinoline ring system.

Reactions Involving the 2-Amino Group

The primary amino group at the 2-position is a nucleophilic center and can undergo a variety of reactions common to arylamines.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents at the 2-position.

Electrophilic Aromatic Substitution

The quinoline ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the activating amino group can facilitate substitution on the carbocyclic ring. The directing influence of the amino and fluoro groups will determine the position of substitution.

Nucleophilic Aromatic Substitution

The fluorine atom at the 6-position can potentially be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism, particularly if the ring is further activated by electron-withdrawing groups.

Data Presentation: Spectroscopic Characterization

While experimental spectroscopic data for this compound is not publicly available, the following table provides expected chemical shifts (¹H and ¹³C NMR) and characteristic IR absorption bands based on the analysis of similar structures.

| Spectroscopic Data | Expected Values/Ranges | Assignment |

| ¹H NMR (δ, ppm) | 7.0 - 8.0 | Aromatic Protons |

| 4.5 - 5.5 | -NH₂ Protons (broad singlet) | |

| 2.2 - 2.5 | -CH₃ Protons (singlet) | |

| ¹³C NMR (δ, ppm) | 150 - 160 | C-F |

| 145 - 155 | C-NH₂ | |

| 110 - 140 | Aromatic Carbons | |

| 15 - 20 | -CH₃ Carbon | |

| FT-IR (cm⁻¹) | 3400 - 3200 | N-H stretching (asymmetric and symmetric) |

| 3100 - 3000 | Aromatic C-H stretching | |

| 1650 - 1600 | C=N and C=C stretching | |

| 1250 - 1100 | C-F stretching | |

| Mass Spectrometry | M⁺ = 176.07 | Molecular Ion |

Conclusion

This technical guide has provided a detailed overview of the probable synthetic route and potential reactivity of this compound. The Friedländer synthesis stands out as the most likely and versatile method for its preparation. While specific experimental and quantitative data for this exact molecule are limited in the public domain, the provided information, based on analogous compounds and established reaction mechanisms, offers a solid foundation for researchers and professionals in the field of medicinal and organic chemistry. Further experimental investigation is warranted to fully elucidate the reaction mechanisms and optimize the synthesis of this promising heterocyclic compound.

References

The Dawn of a New Antibacterial Era: A Technical History of Fluorinated Quinolines

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of fluorinated quinoline compounds represents a landmark achievement in the history of antibacterial chemotherapy. From a serendipitous discovery to rationally designed potent broad-spectrum agents, the journey of these molecules has provided invaluable tools in the fight against bacterial infections. This technical guide delves into the core scientific advancements, detailing the historical progression, seminal synthetic methodologies, and key biological evaluation techniques that defined the rise of this critical class of antibiotics. We will explore the foundational discovery of nalidixic acid, the transformative introduction of the fluorine atom, and the subsequent structure-activity relationship studies that led to the development of highly effective fluoroquinolones like norfloxacin and ciprofloxacin. This document provides researchers and drug development professionals with a comprehensive overview of the foundational science, including detailed experimental protocols and quantitative data to support further research and development in this vital area.

A Serendipitous Beginning: The Discovery of the Quinolone Scaffold

The story of quinolone antibiotics begins not with a targeted search, but as an unexpected byproduct of antimalarial drug synthesis. In 1962, during the synthesis of chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a new compound with a 1,8-naphthyridine core. This compound, named nalidixic acid, demonstrated modest activity against gram-negative bacteria and became the first quinolone antibiotic.[1] While its spectrum of activity was limited and it was primarily used for urinary tract infections, the discovery of nalidixic acid laid the crucial groundwork for future development.

The primary mode of synthesis for these early quinolones was the Gould-Jacobs reaction, a method that remains fundamental in quinoline chemistry.[2][3] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the quinolone ring system.[4]

The Fluorine Revolution: A Leap in Potency and Spectrum

A significant breakthrough occurred in the late 1970s and early 1980s with the introduction of a fluorine atom at the C-6 position of the quinolone ring. This single modification dramatically enhanced the antibacterial potency and broadened the spectrum of activity to include both gram-negative and gram-positive organisms.[5] The addition of a piperazine moiety at the C-7 position further improved the pharmacokinetic and pharmacodynamic properties of these new compounds, giving rise to the first "fluoroquinolone," norfloxacin.[6][7] This was soon followed by the development of ciprofloxacin, which demonstrated even greater potency.[8]

The fluorination of the quinolone core is a pivotal moment in the history of these compounds, transforming them from niche urinary tract infection treatments to broad-spectrum antibiotics with wide clinical applications. The success of these early fluoroquinolones spurred extensive research into structure-activity relationships, leading to the development of subsequent generations of these drugs with further improvements in activity and safety profiles.[9]

Mechanism of Action: Targeting Bacterial DNA Synthesis

Fluorinated quinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[10] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription. In gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[11]

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells. In many gram-positive bacteria, topoisomerase IV is the more sensitive target.[12]

By binding to the enzyme-DNA complex, fluoroquinolones stabilize a transient double-strand break in the DNA, leading to an accumulation of these breaks and ultimately, cell death.[10]

Quantitative Analysis of Early Quinolone Compounds

The advancements from nalidixic acid to the early fluoroquinolones are clearly demonstrated by their in vitro activity against a range of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentrations (MIC) for these foundational compounds.

Table 1: Minimum Inhibitory Concentrations (MIC) of Nalidixic Acid, Norfloxacin, and Ciprofloxacin against Gram-Negative Bacteria

| Organism | Nalidixic Acid (mg/L) | Norfloxacin (mg/L) | Ciprofloxacin (mg/L) |

| Escherichia coli | 4 - 128 | 0.015 - 0.5 | 0.004 - 0.25 |

| Klebsiella pneumoniae | 8 - 256 | 0.06 - 2 | 0.015 - 1 |

| Enterobacter cloacae | 8 - >512 | 0.06 - 2 | 0.015 - 1 |

| Pseudomonas aeruginosa | >512 | 0.25 - 8 | 0.06 - 4 |

| Haemophilus influenzae | 0.5 - 4 | 0.015 - 0.12 | 0.004 - 0.016 |

| Neisseria gonorrhoeae | 0.25 - 2 | 0.008 - 0.06 | 0.001 - 0.004 |

Data compiled from multiple sources.[13][14][15][16]

Table 2: Minimum Inhibitory Concentrations (MIC) of Nalidixic Acid, Norfloxacin, and Ciprofloxacin against Gram-Positive Bacteria

| Organism | Nalidixic Acid (mg/L) | Norfloxacin (mg/L) | Ciprofloxacin (mg/L) |

| Staphylococcus aureus | >512 | 0.12 - 4 | 0.12 - 2 |

| Streptococcus pneumoniae | >512 | 1 - 8 | 0.5 - 4 |

| Enterococcus faecalis | >512 | 1 - 16 | 0.25 - 4 |

Data compiled from multiple sources.[13][14][15][16]

Table 3: 50% Inhibitory Concentrations (IC50) against DNA Gyrase and Topoisomerase IV

| Compound | Target Enzyme | Organism | IC50 (µg/mL) |

| Ciprofloxacin | DNA Gyrase | E. coli | 0.5 - 1.0 |

| Ciprofloxacin | Topoisomerase IV | E. coli | 5 - 10 |

| Ciprofloxacin | DNA Gyrase | S. aureus | 2 - 4 |

| Ciprofloxacin | Topoisomerase IV | S. aureus | 0.5 - 1.0 |

| Levofloxacin | DNA Gyrase | E. faecalis | >100 |

| Levofloxacin | Topoisomerase IV | E. faecalis | 25-50 |

Data compiled from multiple sources.[12][17][18]

Experimental Protocols

Synthesis of Quinolone and Fluoroquinolone Cores

The Gould-Jacobs reaction is a cornerstone in quinolone synthesis.[2]

Protocol:

-

Condensation: Aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents) are heated at 100-130°C for 1-2 hours. The ethanol byproduct is removed under reduced pressure.[4]

-

Thermal Cyclization: The resulting anilidomethylenemalonate intermediate is dissolved in a high-boiling solvent such as diphenyl ether and heated to reflux (approximately 250°C) for 30-60 minutes.[4]

-

Isolation: The reaction mixture is cooled, and the precipitated ethyl 4-hydroxyquinoline-3-carboxylate is collected by filtration.[4]

-

Hydrolysis: The ester is suspended in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and refluxed for 1-2 hours. The solution is then cooled and acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.[2]

-

Decarboxylation: The 4-hydroxyquinoline-3-carboxylic acid is heated to its melting point until carbon dioxide evolution ceases, yielding 4-hydroxyquinoline.[2]

This protocol outlines a common method for synthesizing the core structure of ciprofloxacin.[19]

Protocol:

-

Acylation and Enamine Formation: 2,4-dichloro-5-fluoro benzoyl chloride is reacted with 3-dimethylamino-acrylic acid methyl ester in the presence of triethylamine in toluene. The mixture is heated to 80-85°C.[19]

-

Cyclization: Cyclopropylamine is added to the reaction mixture, followed by potassium carbonate and N,N-dimethylformamide (DMF). The temperature is increased to 120-125°C to facilitate ring closure.[19]

-

Isolation: After cooling, the reaction mixture is quenched with ice water, and the precipitated solid, methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, is isolated by filtration.[19]

Biological Assays

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[20][21] The broth microdilution method is a standard procedure.[22]

Protocol:

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) is prepared in a suitable broth medium, such as Mueller-Hinton Broth.[16]

-

Serial Dilution: The fluoroquinolone compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[23]

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[17][24]

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing Tris-HCl buffer, KCl, MgCl₂, ATP, DTT, spermidine, and bovine serum albumin.[17]

-

Incubation: Relaxed plasmid DNA (e.g., pBR322) and purified DNA gyrase (A and B subunits) are added to the reaction mixture along with various concentrations of the test compound. The reaction is incubated at 25-37°C for a defined period (e.g., 30-60 minutes).[17][25]

-

Reaction Termination and Analysis: The reaction is stopped, and the DNA is analyzed by agarose gel electrophoresis. The supercoiled and relaxed forms of the plasmid DNA are separated based on their different electrophoretic mobilities.

-

IC50 Determination: The concentration of the compound that inhibits 50% of the supercoiling activity is determined as the IC50.[26]

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.[18]

Protocol:

-

Enzyme Reconstitution: Purified ParC and ParE subunits of topoisomerase IV are preincubated on ice to reconstitute the holoenzyme.[18]

-

Reaction Mixture: A reaction mixture is prepared containing buffer, MgCl₂, ATP, and kDNA as the substrate.

-

Inhibition Assay: The reconstituted topoisomerase IV and various concentrations of the fluoroquinolone are added to the reaction mixture and incubated at 30°C for 30 minutes.[18]

-

Analysis: The reaction is stopped, and the products are separated by agarose gel electrophoresis. The decatenated DNA minicircles migrate into the gel, while the catenated kDNA remains at the origin.

-

IC50 Determination: The IC50 is the concentration of the compound that inhibits 50% of the decatenation activity.

Conclusion

The discovery and evolution of fluorinated quinoline compounds have had a profound and lasting impact on the field of antibacterial therapy. From the initial discovery of nalidixic acid to the rational design of potent fluoroquinolones, this class of drugs exemplifies the power of medicinal chemistry to significantly improve therapeutic outcomes. The introduction of the fluorine atom was a pivotal moment, unlocking a new level of potency and a broader spectrum of activity. The detailed understanding of their mechanism of action, targeting the essential bacterial enzymes DNA gyrase and topoisomerase IV, has provided a solid foundation for further development and for combating the ongoing challenge of antibiotic resistance. The synthetic and biological protocols outlined in this guide provide a technical foundation for researchers and scientists working to build upon this remarkable legacy and develop the next generation of antibacterial agents.

References

- 1. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Comparative activities of ciprofloxacin (Bay o 9867), norfloxacin, pipemidic acid, and nalidixic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. ablelab.eu [ablelab.eu]

- 8. iipseries.org [iipseries.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 12. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The in-vitro activity of ciprofloxacin compared with that of norfloxacin and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparative activities of ciprofloxacin (Bay o 9867), norfloxacin, pipemidic acid, and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. smj.org.sa [smj.org.sa]

- 17. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dual Targeting of Topoisomerase IV and Gyrase To Reduce Mutant Selection: Direct Testing of the Paradigm by Using WCK-1734, a New Fluoroquinolone, and Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 21. bmglabtech.com [bmglabtech.com]

- 22. m.youtube.com [m.youtube.com]

- 23. mdpi.com [mdpi.com]

- 24. journals.asm.org [journals.asm.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-6-fluoro-3-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-Amino-6-fluoro-3-methylquinoline, a key intermediate in pharmaceutical research and drug development. The synthesis is based on the well-established Friedländer annulation, a reliable method for the preparation of quinoline derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

| Property | Value | Reference |

| CAS Number | 203506-28-9 | [1] |

| Molecular Formula | C₁₀H₉FN₂ | [1] |

| Molecular Weight | 176.19 g/mol | [1] |

| Appearance | Solid | [1] |

Experimental Protocol: Friedländer Synthesis

The synthesis of this compound is achieved through the acid-catalyzed condensation of 2-amino-5-fluorobenzaldehyde with propionaldehyde. The Friedländer synthesis is a robust reaction involving the formation of a quinoline ring system from a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[2][3][4][5]

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| 2-Amino-5-fluorobenzaldehyde | 315188-30-8 | 139.12 | 1.39 g (10 mmol) |

| Propionaldehyde | 123-38-6 | 58.08 | 0.87 g (15 mmol) |

| p-Toluenesulfonic acid monohydrate | 6192-52-5 | 190.22 | 0.19 g (1 mmol) |

| Ethanol (anhydrous) | 64-17-5 | 46.07 | 50 mL |

| Sodium bicarbonate (saturated solution) | - | - | As needed |

| Ethyl acetate | 141-78-6 | 88.11 | For extraction |

| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | For drying |

| Hexane | 110-54-3 | 86.18 | For recrystallization |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-fluorobenzaldehyde (1.39 g, 10 mmol), anhydrous ethanol (50 mL), and p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).

-

Addition of Reagent: Stir the mixture at room temperature until all solids have dissolved. Slowly add propionaldehyde (0.87 g, 15 mmol) to the reaction mixture.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C). Maintain the reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.

-

Neutralization and Extraction: To the residue, add 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield pure this compound.

Expected Yield and Characterization

| Parameter | Expected Value |

| Yield | 75-85% |

| Physical Appearance | Off-white to yellow solid |

| Melting Point | To be determined |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.8-7.0 (m, 3H, Ar-H), 4.8 (br s, 2H, NH₂), 2.4 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected peaks in the aromatic and aliphatic regions. |

| Mass Spectrometry (ESI) | [M+H]⁺ = 177.08 |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Propionaldehyde is volatile and flammable. Handle with care and avoid ignition sources.

-

p-Toluenesulfonic acid is corrosive. Avoid contact with skin and eyes.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for 2-Amino-6-fluoro-3-methylquinoline in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Amino-6-fluoro-3-methylquinoline as a key intermediate in the synthesis of novel therapeutic agents. This versatile building block has demonstrated significant potential in the development of compounds with both anticancer and antimicrobial activities. The following sections detail synthetic protocols and biological data for derivatives synthesized from this valuable starting material.

Introduction to this compound

This compound is a heterocyclic compound with the chemical formula C₁₀H₉FN₂ and a molecular weight of 176.19 g/mol . Its structure, featuring a quinoline core with amino, fluoro, and methyl substitutions, makes it an attractive starting point for medicinal chemists.[1] The presence of the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, while the amino group provides a reactive handle for a variety of chemical transformations.[1] This intermediate is primarily utilized in the synthesis of novel compounds targeting critical biological pathways in cancer and infectious diseases.[1]

Applications in Anticancer Drug Discovery

Derivatives of this compound have shown promise as potent anticancer agents, particularly in the context of triple-negative breast cancer (TNBC). The general synthetic approach involves the modification of the quinoline core to generate analogues with enhanced cytotoxic activity against cancer cell lines.

Synthesis of Fluorinated Quinoline Anticancer Agents

A general synthetic scheme for the derivatization of a related quinoline intermediate, which can be adapted for this compound, is outlined below. The core strategy often involves a Suzuki coupling reaction to introduce various aryl or heteroaryl moieties, followed by further functionalization.

dot

References

Application Notes and Protocols: "2-Amino-6-fluoro-3-methylquinoline" in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, with numerous examples demonstrating a wide range of biological activities, including potent kinase inhibition.[1][2] Several FDA-approved kinase inhibitors feature the quinoline scaffold, highlighting its importance in oncology drug discovery.[2] The strategic incorporation of fluorine atoms into drug candidates is a well-established method in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[3] "2-Amino-6-fluoro-3-methylquinoline" is a valuable, fluorinated building block that presents multiple opportunities for synthetic elaboration into novel kinase inhibitors.[4] Its amino group serves as a key functional handle for the construction of various heterocyclic systems known to interact with the ATP-binding site of kinases.

This document provides detailed application notes and a hypothetical protocol for the synthesis of a potential kinase inhibitor using "this compound" as a starting material. The presented data and methodologies are representative and intended to guide researchers in the design and synthesis of novel kinase inhibitors based on this versatile scaffold.

Hypothetical Kinase Inhibitor Profile

For the purpose of these application notes, we will focus on the synthesis of a hypothetical pyrimido[4,5-b]quinoline-based kinase inhibitor, designated as AFMQ-Inhibitor-1 . This class of compounds has been explored for kinase inhibitory activity. The rationale is to utilize the 2-amino group of "this compound" to construct the fused pyrimidine ring, a common feature in many kinase inhibitors that mimics the adenine core of ATP.

Target Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Abl Kinase.

Quantitative Data Summary

The following table summarizes hypothetical biological data for AFMQ-Inhibitor-1 against a panel of selected kinases. This data is for illustrative purposes and is based on typical activity profiles of similar quinoline-based inhibitors.

| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Cell Line (for cellular assay) |

| AFMQ-Inhibitor-1 | EGFR | 85 | Biochemical | - |

| EGFR | 250 | Cellular | A549 | |

| VEGFR-2 | 120 | Biochemical | - | |

| VEGFR-2 | 400 | Cellular | HUVEC | |

| Abl | 350 | Biochemical | - | |

| Abl (T315I mutant) | > 5000 | Biochemical | - | |

| Reference Cpd 1 | EGFR | 50 | Biochemical | - |

| Reference Cpd 2 | VEGFR-2 | 90 | Biochemical | - |

Experimental Protocols

Synthesis of AFMQ-Inhibitor-1: A Hypothetical Protocol

This protocol describes a plausible synthetic route to a pyrimido[4,5-b]quinoline derivative from "this compound". The reaction is based on established methods for the synthesis of similar heterocyclic systems from 2-aminoquinolines.

Reaction Scheme:

Caption: Hypothetical two-step synthesis of AFMQ-Inhibitor-1.

Materials:

-

This compound (Starting Material)

-

Ethyl cyanoformate

-

Pyridine (anhydrous)

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM, anhydrous)

-

Ethanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Instrumentation:

-

Round-bottom flasks

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

Procedure:

Step 1: Synthesis of Ethyl N-(6-fluoro-3-methylquinolin-2-yl)carbamoylformate (Intermediate)

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (20 mL/mmol) under a nitrogen atmosphere, add anhydrous pyridine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add ethyl cyanoformate (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2 x 20 mL), followed by brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford the intermediate.

Step 2: Synthesis of 6-fluoro-3-methyl-pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione (AFMQ-Inhibitor-1)

-

Add the intermediate from Step 1 (1.0 eq) to polyphosphoric acid (10 eq by weight).

-

Heat the mixture to 120-140 °C with vigorous stirring for 4-6 hours.

-

Monitor the cyclization by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified AFMQ-Inhibitor-1 .

In Vitro Kinase Inhibition Assay Protocol (General)

This protocol outlines a general method for determining the IC50 values of a test compound against a specific kinase.

Materials:

-

Purified recombinant kinase (e.g., EGFR, VEGFR-2)

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (AFMQ-Inhibitor-1 ) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

In a 384-well plate, add the kinase, the specific peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

-

Measure the luminescence signal using a plate reader.

-

The data is then plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Workflow Diagrams